molecular formula C25H22N2O3S B2990741 2-(3,4-dimethoxyphenyl)-N-(4,5-diphenylthiazol-2-yl)acetamide CAS No. 953928-83-1

2-(3,4-dimethoxyphenyl)-N-(4,5-diphenylthiazol-2-yl)acetamide

Cat. No. B2990741
CAS RN: 953928-83-1
M. Wt: 430.52
InChI Key: POKADCOTZXAHOM-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(4,5-diphenylthiazol-2-yl)acetamide, also known as DMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. DMTA is a thiazole-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Antitumor Activity

Researchers have synthesized derivatives similar to 2-(3,4-dimethoxyphenyl)-N-(4,5-diphenylthiazol-2-yl)acetamide, exploring their antitumor activities. For instance, new derivatives bearing different heterocyclic rings were evaluated for their potential antitumor activity in vitro against human tumor cell lines derived from nine neoplastic diseases. The compounds exhibited considerable anticancer activity against some cancer cell lines, highlighting their potential in cancer treatment and drug development (Yurttaş, Tay, & Demirayak, 2015).

Oxidative Radical Cyclization

Another study focused on the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides, leading to the synthesis of complex structures like erythrinanes. This research demonstrates the chemical versatility and potential applications of compounds related to 2-(3,4-dimethoxyphenyl)-N-(4,5-diphenylthiazol-2-yl)acetamide in synthetic organic chemistry, providing insights into novel synthetic routes and mechanisms (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).

Corrosion Inhibition

Compounds structurally related to 2-(3,4-dimethoxyphenyl)-N-(4,5-diphenylthiazol-2-yl)acetamide have been synthesized and evaluated as corrosion inhibitors. In particular, derivatives were tested with steel coupons in acidic and mineral oil mediums, showing promising inhibition efficiencies. This highlights the potential application of these compounds in protecting materials from corrosion, which is crucial in various industrial and engineering contexts (Yıldırım & Çetin, 2008).

Synthesis of Organic Pigments and Intermediates

Research into the design and synthesis of nonmutagenic benzidine analogs, which include bulky substituents to reduce or eliminate mutagenic activity, involves structures akin to 2-(3,4-dimethoxyphenyl)-N-(4,5-diphenylthiazol-2-yl)acetamide. These efforts are directed towards creating safer colorants for industrial applications, underscoring the compound's relevance in materials science and safety (Hinks, Freeman, Nakpathom, & Sokołowska, 2000).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S/c1-29-20-14-13-17(15-21(20)30-2)16-22(28)26-25-27-23(18-9-5-3-6-10-18)24(31-25)19-11-7-4-8-12-19/h3-15H,16H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKADCOTZXAHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(4,5-diphenylthiazol-2-yl)acetamide

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